1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane
Description
Properties
IUPAC Name |
1-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F8O/c5-1(7,8)2(6,9)15-4(13,14)3(10,11)12 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDNOABTEVPBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)(F)Cl)(F)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F8O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801006316 | |
| Record name | 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801006316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.93 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85720-80-5 | |
| Record name | 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85720-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085720805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801006316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multi-step Organic Synthesis Approach
- The synthesis often starts from chlorinated and fluorinated ethane derivatives such as perchloroethylene or 1,1,2-trichloro-1,2,2-trifluoroethane.
- These precursors undergo vapor-phase fluorination with hydrogen fluoride in the presence of catalysts (e.g., chromium oxide-based catalysts) at elevated temperatures (200–500°C) and controlled pressures (0.294–2.94 MPaG).
- The reaction system is typically divided into two reaction zones:
- First reaction zone: Perchloroethylene reacts with HF to produce intermediate chlorofluorocarbons.
- Second reaction zone: Intermediates such as 2,2-dichloro-1,1,1-trifluoroethane react further with HF to form pentafluoroethane derivatives.
- The ether formation step involves the reaction of these intermediates with suitable fluorinated alcohols or alkoxides to introduce the 1,2-dichloro-1,2,2-trifluoroethoxy group.
Catalytic Fluorination and Isomerization
- Catalysts with high surface area chromium oxide are employed to enhance fluorination efficiency.
- Isomerization steps are critical to convert less desired isomers (e.g., 1,2-dichloro-1,1,2,2-tetrafluoroethane) into the target isomer (1,1-dichloro-1,2,2,2-tetrafluoroethane) before etherification.
- Oxygen or chlorine additives (0.1–10% relative to reactants) help maintain catalyst activity and selectivity.
- Both gas-phase and liquid-phase reaction systems are used, with gas-phase preferred for continuous production and simplified apparatus.
Purification and Separation
- Due to the close boiling points of isomers, fractional distillation is employed to separate the desired product.
- Recycling of by-products such as tetrachloro-fluoroethanes back into the reaction system improves overall yield and cost efficiency.
Data Table: Typical Reaction Conditions and Catalysts
| Step | Reactants/Intermediates | Catalyst Type | Temperature (°C) | Pressure (MPaG) | Notes |
|---|---|---|---|---|---|
| Fluorination Zone 1 | Perchloroethylene + HF | Chromium oxide catalyst | 200–450 | 0.294–2.94 | Vapor phase, higher pressure zone |
| Fluorination Zone 2 | 2,2-Dichloro-1,1,1-trifluoroethane + HF | Chromium oxide catalyst | 250–500 | ≤0.49 | Vapor phase, lower pressure zone |
| Isomerization | 1,1,2-Trichloro-1,2,2-trifluoroethane (R-113) | Ba, Sr, Ca nitrates | Variable | Variable | Gas or liquid phase; oxygen/chlorine added |
| Ether Formation | Pentafluoroethyl intermediate + halogenated alcohol | Not specified | Mild conditions | Atmospheric | Multi-step organic synthesis |
| Purification | Reaction mixture | None | Distillation | Atmospheric | Fractional distillation to isolate product |
Research Findings and Optimization Insights
- The two-zone fluorination process improves conversion efficiency and selectivity for pentafluoroethane derivatives, which are key intermediates for the target compound.
- Catalyst surface area and composition significantly affect fluorination rates and product purity.
- Isomerization prior to fluorination reduces by-product formation and facilitates downstream purification.
- Controlled addition of oxygen or chlorine maintains catalyst activity and prevents deactivation.
- Recycling of by-products enhances overall process sustainability and cost-effectiveness.
Chemical Reactions Analysis
1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of multiple halogen atoms allows the compound to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Characteristics
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Key Substituents | CAS Number |
|---|---|---|---|
| Target Compound | C₄HCl₂F₈O | -O-CF₂Cl-CFClF, -CF₂-CF₃ | 3162-29-6 |
| 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (HFE-347) | C₄H₃F₇O | -O-CF₂-CF₃, -CF₂-CF₂ | 406-78-0 |
| 1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a) | C₂HCl₂F₃ | -Cl, -CF₃ | 354-23-4 |
| 1,1,2,2-Tetrachloro-1,2-difluoroethane | C₂Cl₄F₂ | -Cl₄, -F₂ | 76-12-0 |
Key Observations :
- The target compound uniquely combines chlorine and fluorine in both the ethoxy and ethyl groups, whereas HFE-347 lacks chlorine, making it less reactive but more environmentally benign .
Physical and Thermodynamic Properties
| Property | Target Compound (Est.) | HFE-347 | HCFC-123a |
|---|---|---|---|
| Molecular Weight | ~318 g/mol | 200.05 g/mol | 153.93 g/mol |
| Boiling Point | Not reported | 34°C | 28°C |
| Density (25°C) | Not reported | 1.53 g/cm³ | 1.48 g/cm³ |
Notes:
- The target compound’s higher molecular weight (vs. HFE-347) is attributed to chlorine substituents, which also increase polarity and boiling point .
- HCFC-123a’s lower molecular weight correlates with higher volatility and lower thermal stability .
Key Findings :
- The target compound’s chlorine atoms confer a measurable ODP, though lower than HCFC-123a due to fewer Cl atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
